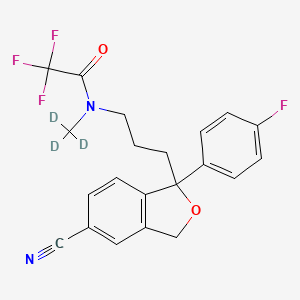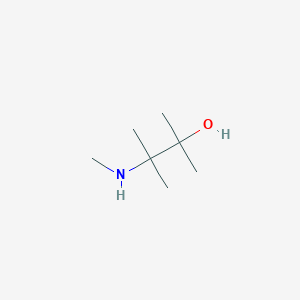
2,3-Dimethyl-3-(methylamino)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-3-(methylamino)-2-butanol is an organic compound that belongs to the class of branched alkanes It is characterized by its unique structure, which includes a tertiary alcohol group and a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol typically involves the reaction of 2,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,3-Dimethyl-2-butanone+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,3-Dimethyl-3-(methylamino)-2-butanol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alkanes or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
2,3-Dimethyl-3-(methylamino)-2-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
作用機序
The mechanism of action of 2,3-Dimethyl-3-(methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-2-butanol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
3-Methylamino-2-butanol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Dimethyl-3-aminobutanol:
Uniqueness
2,3-Dimethyl-3-(methylamino)-2-butanol is unique due to the presence of both a tertiary alcohol and a methylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
2,3-dimethyl-3-(methylamino)butan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2,8-5)7(3,4)9/h8-9H,1-5H3 |
InChIキー |
OVQUYKYRAZNDGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


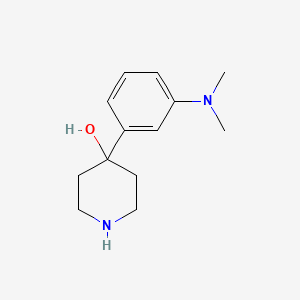
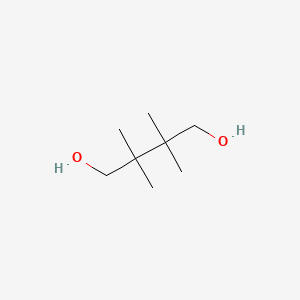
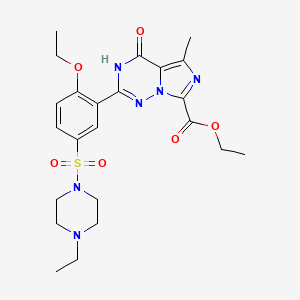

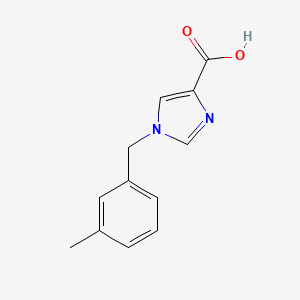
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
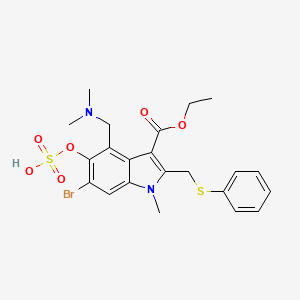
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
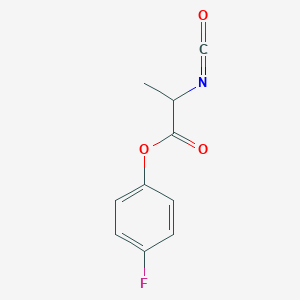
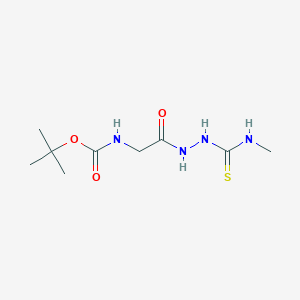
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
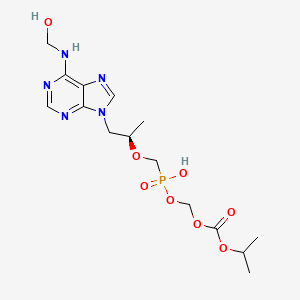
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
